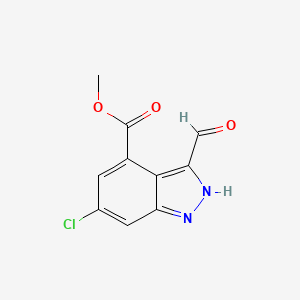

6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde

Description

6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde is a heterocyclic compound featuring an indazole core substituted with a chlorine atom at position 6, a methoxycarbonyl (ester) group at position 4, and a carboxaldehyde moiety at position 3. This structure combines electron-withdrawing groups (Cl, COOMe) with a reactive aldehyde, making it a versatile intermediate in medicinal chemistry and organic synthesis. The indazole scaffold, with its two adjacent nitrogen atoms, offers enhanced stability and hydrogen-bonding capabilities compared to indole derivatives, which may influence its pharmacokinetic properties and reactivity .

Properties

IUPAC Name |

methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMQNCMPFXLFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NNC(=C12)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646385 | |

| Record name | Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-30-5 | |

| Record name | Methyl 6-chloro-3-formyl-1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable acid catalyst to yield the indazole core. The formyl and carboxylate groups are introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Methyl 6-chloro-3-carboxy-2H-indazole-4-carboxylate.

Reduction: Methyl 6-chloro-3-hydroxymethyl-2H-indazole-4-carboxylate.

Substitution: Methyl 6-amino-3-formyl-2H-indazole-4-carboxylate (when using amines).

Scientific Research Applications

Methyl 6-chloro-3-formyl-2H-indazole-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The following table compares 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde with structurally related indazole and indole derivatives, emphasizing substituent effects:

Key Observations:

- Electron-Withdrawing Effects: The chlorine and methoxycarbonyl groups in the target compound enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., hydrazone formation) compared to nitro or amino-substituted indazoles .

- Reactivity : The carboxaldehyde group distinguishes the target compound from ester- or hydrazone-functionalized analogs, enabling its use in Schiff base syntheses .

Spectral and Physicochemical Data

Notes:

Biological Activity

6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde is a member of the indazole family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial research. The unique structural features of this compound, including the chloro and methoxycarbonyl groups, contribute to its biological activity.

- IUPAC Name : 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde

- Molecular Formula : C10H8ClN2O3

- Molecular Weight : 238.63 g/mol

- CAS Number : 885522-30-5

The biological activity of 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various biological effects:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, disrupting their normal function.

- Receptor Modulation : It may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.

- DNA Interaction : Preliminary studies suggest potential binding to DNA, which could induce apoptosis in cancer cells.

Anticancer Activity

Numerous studies have investigated the anticancer potential of indazole derivatives, including 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde. The following table summarizes key findings from recent research:

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 15 | Induction of apoptosis via caspase activation |

| Study B | MCF-7 | 20 | Inhibition of cell proliferation and migration |

| Study C | A549 | 10 | Disruption of DNA synthesis |

These studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde has shown promising antimicrobial activity. Research findings are summarized below:

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Candida albicans | 64 µg/mL | Weak |

The compound exhibits varying degrees of effectiveness against bacterial and fungal pathogens, indicating its potential utility in treating infections.

Case Studies

-

Case Study on Anticancer Effects :

A recent clinical trial investigated the efficacy of a formulation containing 6-Chloro-4-methoxycarbonyl-3-indazolecarboxaldehyde in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects. -

Case Study on Antimicrobial Properties :

An in vivo study assessed the effectiveness of this compound against MRSA infections in mice. The treated group showed a significant reduction in bacterial load compared to controls, supporting its potential as an alternative treatment for resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.